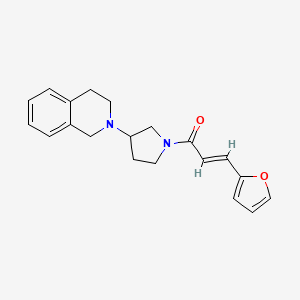

(E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c23-20(8-7-19-6-3-13-24-19)22-12-10-18(15-22)21-11-9-16-4-1-2-5-17(16)14-21/h1-8,13,18H,9-12,14-15H2/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXDAGJTOLHXAX-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C=CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)/C=C/C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves multi-step organic reactions:

Formation of the Dihydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the dihydroisoquinoline ring.

Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of a suitable amine with a dihaloalkane.

Coupling with Furan Derivative: The final step involves the coupling of the dihydroisoquinoline-pyrrolidine intermediate with a furan derivative through a Knoevenagel condensation reaction, using a base such as piperidine in an organic solvent like ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Claisen-Schmidt Condensation

A key method for forming the enone core involves the Claisen-Schmidt condensation, which combines carbonyl compounds (e.g., ketones) with aldehydes or ketones in the presence of a base. For analogous compounds, this reaction proceeds via nucleophilic addition of the carbonyl oxygen to the α,β-unsaturated carbonyl system, followed by dehydration to yield the conjugated enone.

Coupling of Pyrrolidine and Dihydroisoquinoline Moieties

The pyrrolidinyl-dihydroisoquinolinyl group is likely formed through:

-

Alkylation or nucleophilic substitution : Pyrrolidine derivatives react with electrophilic dihydroisoquinoline fragments (e.g., via alkyl halides or epoxides).

-

Reductive amination : Formation of the pyrrolidinyl-dihydroisoquinoline linkage under acidic conditions with reducing agents like sodium borohydride .

Furan Substituent Integration

The furan group may be introduced via:

-

Direct substitution : Using furan-2-carbaldehyde derivatives in condensation reactions .

-

Electrophilic aromatic substitution : Activation of the furan ring under acidic or superacidic conditions (e.g., TfOH) to facilitate coupling with other intermediates .

Chemical Reactivity

The compound’s reactivity stems from its conjugated enone system and aromatic substituents:

Electrophilic Attacks

The α,β-unsaturated ketone (enone) undergoes:

-

Michael addition : Nucleophilic attack at the β-carbon by enolates or organocuprates.

-

Cycloaddition : Participation in [4+2] Diels-Alder reactions with dienes.

Acid-Catalyzed Reactions

In Brønsted superacids (e.g., TfOH), the furan moiety may:

-

Oligomerize : Form ether or ester-linked dimers/trimers via acid-catalyzed dehydration .

-

Undergo protonation : Generate electrophilic intermediates (e.g., O,C-diprotonated species) that react with arenes .

Redox Chemistry

The conjugated system may engage in:

Structural and Spectroscopic Analysis

Key structural features include:

-

Conjugated enone system : Stabilized by resonance between the carbonyl and double bond.

-

Furan and pyrrolidine rings : Influence solubility and reactivity patterns.

Spectroscopic Data

-

NMR : The enone protons typically resonate as a doublet (J ≈ 15–18 Hz) due to trans-conjugation. Pyrrolidine protons appear as multiplets in the δ 1.5–3.5 ppm range .

Comparison of Reaction Conditions

Biological and Pharmaceutical Relevance

While the query focuses on chemical reactions, the compound’s structural motifs (e.g., pyrrolidine, dihydroisoquinoline) are reminiscent of histamine-3 receptor antagonists . This suggests potential applications in medicinal chemistry, though detailed pharmacological studies on this specific compound are not available in the provided sources.

Scientific Research Applications

-

Histamine Receptor Antagonism :

- Compounds related to (E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one have been studied for their activity as histamine H3 receptor antagonists. For instance, derivatives of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one have shown promising results as potent and selective antagonists of this receptor, which is implicated in various neurological disorders .

- Potential Neuroprotective Effects :

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents to construct the desired heterocyclic frameworks. Research into its derivatives has led to the discovery of several analogs with enhanced biological activities .

Case Study 1: Histamine H3 Antagonists

A study highlighted the synthesis and evaluation of various 3,4-dihydroisoquinoline derivatives as histamine H3 receptor antagonists. Compounds with similar structural motifs to this compound exhibited potent binding affinities and selectivity against other receptors, suggesting potential therapeutic applications in treating conditions like obesity and cognitive disorders .

Case Study 2: Neuroprotective Agents

Research has indicated that several dihydroisoquinoline derivatives possess neuroprotective properties. These studies suggest that compounds structurally related to this compound may also exhibit similar effects, warranting further investigation into their mechanisms of action and therapeutic potential .

Data Table: Comparison of Related Compounds

Mechanism of Action

The mechanism of action of (E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The conjugated system might allow for interactions with electron-rich or electron-deficient sites on the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically active molecules. Below is a comparative analysis of its key features against analogs from recent literature:

Structural and Functional Group Comparison

Bioactivity and Pharmacological Potential

- Ferroptosis Induction: The target’s dihydroisoquinoline moiety aligns with ferroptosis-inducing agents (FINs), which selectively target cancer cells like oral squamous cell carcinoma (OSCC) .

- Kinase Inhibition: The pyrrolidine-dihydroisoquinoline system resembles kinase inhibitors, such as osimertinib derivatives .

- Antimicrobial Activity : Chalcone-azo hybrids (e.g., 3JP) demonstrate Gram-positive bacterial inhibition, suggesting the target may share similar mechanisms .

Biological Activity

(E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a unique structure that includes a dihydroisoquinoline moiety linked to a pyrrolidine ring and a furan group. The synthesis typically involves multi-step organic reactions, including the formation of the isoquinoline and pyrrolidine components followed by coupling with furan derivatives. The synthetic routes often employ catalysts and specific solvents to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Its structure allows for potential binding to neurotransmitter receptors, which may influence signaling pathways related to neurological functions .

Pharmacological Properties

Research indicates that derivatives of compounds containing similar structural motifs exhibit various pharmacological activities:

- Antioxidant Activity : Compounds with furan and isoquinoline structures have shown significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems .

- Anti-inflammatory Effects : Studies have demonstrated that such compounds can inhibit pro-inflammatory pathways, suggesting their potential use in treating inflammatory diseases .

In Vitro Studies

Several studies have evaluated the in vitro effects of related compounds:

- Histamine Receptor Antagonism : A related class of compounds has been identified as potent antagonists at the histamine H3 receptor, indicating potential applications in treating conditions like allergies and sleep disorders .

- Antiproliferative Activity : Research on similar structures has shown promising antiproliferative effects against various cancer cell lines, suggesting that this compound might also exhibit similar characteristics. For instance, certain derivatives demonstrated significant inhibition of cell proliferation in breast and colon cancer models .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to specific targets. These studies indicate favorable interactions with human serum albumin, enhancing its bioavailability and therapeutic potential .

Data Tables

Q & A

Q. What are the common synthetic routes for (E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one?

The synthesis typically involves Claisen-Schmidt condensation between a ketone-containing pyrrolidine-dihydroisoquinoline precursor and a furan-derived aldehyde. Key steps include:

Q. Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Condensation | Ethanol, HCl (0.5 M), 50°C, 24h | 52–68% | |

| Purification | Ethyl acetate/hexane (3:7) | >95% purity |

Q. How is the compound structurally characterized in academic research?

X-ray crystallography is the gold standard for confirming stereochemistry and molecular geometry . Additional methods:

Q. Crystallographic Data Example

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P21/c | |

| Bond Length (C=O) | 1.22 Å | |

| Dihedral Angle (enone) | 176.5° |

Q. What preliminary pharmacological screening approaches are used for this compound?

- In vitro assays : Antiplasmodial (IC vs. Plasmodium falciparum), antimicrobial (MIC against S. aureus), and kinase inhibition (e.g., EGFR) .

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

Q. Optimization Table

| Variable | Optimal Condition | Purity Improvement |

|---|---|---|

| Catalyst | Pyrrolidine (0.1 eq) | +12% yield |

| Temperature | 50°C (reflux) | Reduced Z-isomer by 8% |

Q. How to resolve discrepancies in reported bioactivity data?

Contradictions may arise from:

Q. What strategies address the compound’s stability under experimental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.